2'-Deoxy-2-fluoroadenosine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPYUXAXLRFWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944281 | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21679-13-0, 21679-12-9 | |
| Record name | NSC123799 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adenosine, 2'-deoxy-2-fluoro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: Metabolic Trajectory and Bioactivation of 2'-Deoxy-2-fluoroadenosine (FdAd)
Executive Summary & Chemical Identity
2'-Deoxy-2-fluoroadenosine (FdAd) represents a critical scaffold in nucleoside analog development. Often confused with its arabinose congener Fludarabine (2-F-ara-A), FdAd possesses a 2'-deoxyribose sugar, rendering it a direct mimic of the natural substrate deoxyadenosine (dA).
The metabolic potency of FdAd hinges on a single atomic substitution: the introduction of a fluorine atom at the C2 position of the adenine ring. This modification serves a dual purpose:
-
Catabolic Blockade: The high electronegativity of fluorine reduces the pKa of N1, preventing protonation and subsequent nucleophilic attack by Adenosine Deaminase (ADA) .[1]
-
Anabolic Acceleration: Unlike arabinose analogs which suffer from steric hindrance, the native deoxyribose sugar of FdAd allows for rapid phosphorylation by Deoxycytidine Kinase (dCK) , often exceeding the kinetics of the natural substrate.[1]
This guide details the metabolic fate of FdAd, delineating its transformation from an inert prodrug to a potent terminator of DNA replication.[1]
The Metabolic Cascade: Mechanisms of Action
The cytotoxicity of FdAd is not intrinsic to the nucleoside but is acquired through intracellular metabolism. The pathway is defined by a race between activation (phosphorylation) and degradation (deamination/cleavage).[1]
Cellular Entry and The Phosphorylation Trap
FdAd enters the cell via Human Equilibrative Nucleoside Transporters (hENT1/2).[1] Once intracellular, it encounters the rate-limiting enzyme: Deoxycytidine Kinase (dCK) .[1][2]
-
Kinetic Superiority: dCK displays a lower
(higher affinity) for FdAd compared to deoxycytidine (dC).[1] The 2-fluoro substitution does not interfere with the enzyme's active site, while the 2'-deoxy sugar fits perfectly into the substrate pocket. -
The Trap: Once phosphorylated to the monophosphate (F-dAMP), the molecule is negatively charged and trapped within the cell.[1] It is subsequently converted to the di- and triphosphates (F-dADP, F-dATP) by nucleotide kinases.
The Self-Potentiating Loop (RNR Inhibition)
The triphosphate metabolite, F-dATP , acts as a potent allosteric inhibitor of Ribonucleotide Reductase (RNR) .[1]
-
F-dATP binds to the specificity site of RNR.
-
This inhibits the reduction of endogenous ribonucleotides (ADP/GDP/CDP/UDP) to deoxynucleotides (dADP/dGDP/dCDP/dUDP).[1]
-
Result: The cellular pool of natural dATP collapses.
-
Self-Potentiation: With natural dATP levels depleted, the ratio of [F-dATP] : [dATP] increases drastically, favoring the incorporation of the toxic analog into DNA by DNA Polymerase
and .[1]
The Catabolic Resistance (ADA)
In wild-type adenosine analogs, Adenosine Deaminase (ADA) rapidly converts the molecule to Inosine (non-toxic).[1] The C2-fluorine atom in FdAd withdraws electron density from the purine ring, rendering the C6 position less electrophilic and the N1 position less basic.[1] This effectively renders FdAd ADA-resistant , ensuring a long half-life in plasma and intracellularly.
Visualization: The Metabolic Bifurcation[1]
The following diagram illustrates the metabolic fate of FdAd, highlighting the blockade of ADA and the activation by dCK.[1]
Figure 1: Metabolic pathway of 2'-Deoxy-2-fluoroadenosine showing the critical ADA blockade and dCK activation route.
Experimental Protocols
To validate the metabolism of FdAd in your specific cell line or model, use the following self-validating protocols.
Protocol A: Intracellular F-dATP Quantification (LC-MS/MS)
Objective: Quantify the active triphosphate metabolite (F-dATP) relative to endogenous dATP.
Principle: Nucleotides are highly polar and difficult to retain on standard C18 columns. This protocol uses ion-pairing chromatography to achieve retention and separation.
Reagents:
-
Extraction Buffer: 60% Methanol (pre-chilled to -20°C).
-
Internal Standard (IS):
-ATP or Cl-ATP (Chloroadenosine triphosphate).[1] -
Mobile Phase A: 10 mM Dimethylhexylamine (DMHA) + 3 mM Ammonium Acetate in water (pH 7.0).[1]
-
Mobile Phase B: Acetonitrile.[3]
Workflow:
-
Cell Lysis:
-
Wash
treated cells twice with ice-cold PBS. -
Add 500 µL of Extraction Buffer spiked with 1 µM IS.
-
Vortex vigorously for 30s and incubate at -20°C for 2 hours (or overnight).
-
-
Clarification:
-
Centrifuge at 16,000 x g for 15 min at 4°C.
-
Transfer supernatant to a new vial.
-
Critical Step: Evaporate methanol under nitrogen stream (do not dry completely) or dilute 1:1 with water to match initial mobile phase conditions.[1]
-
-
LC-MS/MS Analysis:
-
Data Processing: Calculate the ratio of F-dATP/dATP. A ratio > 0.1 usually correlates with significant cytotoxicity.
Protocol B: dCK Kinetic Assay (NADH-Coupled)
Objective: Determine if your cell line's dCK can efficiently metabolize FdAd.
Principle: Phosphorylation of FdAd produces ADP (from the ATP donor).[1] Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) couple this ADP production to NADH oxidation, which is measured by absorbance decrease at 340 nm.[1]
Reaction Mix (100 µL):
-
100 mM Tris-HCl (pH 7.5)
-
5 mM ATP[1]
-
10 mM MgCl
[1] -
1 mM Phosphoenolpyruvate (PEP)[1]
-
0.2 mM NADH[1]
-
4 U/mL Pyruvate Kinase / 5 U/mL Lactate Dehydrogenase
-
Substrate: FdAd (Titrate 1 µM to 500 µM)
-
Enzyme: Recombinant human dCK (or crude cell lysate)
Steps:
-
Equilibrate mixture at 37°C in a UV-transparent plate.
-
Add Enzyme to initiate reaction.
-
Monitor
decrease for 20 minutes.[1] -
Calculation: Slope (
) is proportional to velocity.[1] Plot Velocity vs. [FdAd] to determine and .[1] -
Control: Run parallel assay with Deoxycytidine (dC). If
, the analog is a superior substrate.[1]
Comparative Data Summary
The following table summarizes the metabolic parameters of FdAd compared to the natural substrate and the arabinose analog.
| Parameter | Deoxyadenosine (Natural) | Fludarabine (F-ara-A) | 2'-Deoxy-2-fluoroadenosine (FdAd) |
| Sugar Moiety | 2'-Deoxyribose | Arabinose | 2'-Deoxyribose |
| ADA Susceptibility | High (Rapid degradation) | Resistant | Resistant |
| dCK Affinity ( | Moderate (~1-5 µM) | Low (~50-100 µM) | High (< 1 µM) |
| Primary Toxicity | None (Metabolic fuel) | DNA Pol / RNR | RNR Inhibition / Chain Termination |
| Metabolic Velocity | Regulated | Slow | Rapid (Accumulates F-dATP) |
References
-
Parker, W. B., et al. (1991).[1] Metabolism and mechanism of action of 5-fluorouracil, 2-chlorodeoxyadenosine, and other nucleoside analogs. Pharmacology & Therapeutics. Link
-
Secrist, J. A., et al. (1988).[1] Synthesis and biological activity of 2'-deoxy-2-fluoroadenosine and related nucleosides. Journal of Medicinal Chemistry. Link[1]
-
Van Rompay, A. R., et al. (2000).[1] Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. Pharmacology & Therapeutics. Link
-
Cohen, A., et al. (1983).[1] Mechanisms of toxicity of 2-deoxycoformycin and 2'-deoxyadenosine to human T and B lymphoblasts. Cancer Research. Link
-
Beutler, E. (1992).[1] Cladribine (2-chlorodeoxyadenosine).[4] The Lancet. Link (Provides mechanistic context for halogenated deoxyadenosine analogs).[1]
Sources
- 1. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and action of fludarabine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. aacrjournals.org [aacrjournals.org]
The Fluorine Effect: A Technical Guide to 2-Fluorinated Nucleoside Analogs in Oncology
Executive Summary
The introduction of fluorine into nucleoside scaffolds represents a watershed moment in medicinal chemistry. This guide analyzes the structural and mechanistic evolution of 2-fluorinated nucleoside analogs (2-FNAs)—specifically Fludarabine , Clofarabine , and Gemcitabine .
For the drug development scientist, understanding 2-FNAs requires moving beyond simple "antimetabolite" definitions. These agents exploit the unique bioisosteric properties of fluorine to bypass the limitations of their natural counterparts: susceptibility to catabolism (e.g., Adenosine Deaminase) and conformational instability. This guide details the chemical rationale, mechanistic divergence, and validation protocols necessary for working with this critical class of oncolytics.
Part 1: The Chemical Rationale (The "Fluorine Substitution")
The success of 2-FNAs is grounded in the atomic properties of fluorine. It is not merely a "blocker"; it is an electronic modulator.
Bioisosterism and Sterics
-
Van der Waals Radius: Fluorine (1.47 Å) is marginally larger than Hydrogen (1.20 Å) but significantly smaller than a Hydroxyl group. This allows 2'-F substitutions to mimic the spatial footprint of 2'-H (deoxyribose) or 2'-OH (ribose) without significant steric clash in enzyme active sites.
-
The C-F Bond: With a bond energy of ~116 kcal/mol (vs. ~99 kcal/mol for C-H), the C-F bond renders the nucleoside highly resistant to metabolic cleavage at that specific site.
Sugar Pucker and Conformation
The high electronegativity of fluorine at the C2' position influences the "sugar pucker" (North vs. South conformation) of the furanose ring.
-
Ribose-like (North, C3'-endo): Favored by RNA polymerases.
-
Deoxyribose-like (South, C2'-endo): Favored by DNA polymerases.
-
Impact: By manipulating the 2'-substituent (F vs. OH), chemists can bias the nucleoside toward DNA or RNA incorporation. For example, the 2',2'-difluoro substitution in Gemcitabine locks the sugar in a rigid conformation that facilitates unique interaction with DNA polymerases.
Metabolic Resistance (The ADA Factor)
A primary failure mode of early purine analogs (e.g., Vidarabine) was rapid deamination by Adenosine Deaminase (ADA) .
-
Mechanism: The presence of a halogen (F or Cl) at the C2 position of the purine base (or F at the C2' sugar position) electronically deactivates the molecule toward ADA, significantly extending plasma half-life.
Part 2: The Purine Lineage (Montgomery’s Legacy)
The development of fluorinated purines is inextricably linked to John Montgomery at the Southern Research Institute.
Fludarabine (F-ara-A)[1][2]
-
Design: 2-fluoro-ara-A.
-
Rationale: The 2-fluoro group on the adenine base renders it resistant to ADA. The arabinose sugar (2'-OH "up") mimics deoxycytidine structurally but inhibits DNA polymerase.
-
Limitation: Poor oral bioavailability and susceptibility to phosphorolytic cleavage.
Clofarabine (The Hybrid)[3]
-
Design: 2-chloro-9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)adenine.[1]
-
Rationale: A "hybrid" of Fludarabine and Cladribine.[1][2]
-
C2-Chloro (Base): Prevents ADA deamination.
-
C2'-Fluoro (Sugar): Increases acid stability (allowing oral potential) and prevents phosphorolytic cleavage by bacterial purine nucleoside phosphorylase (PNP).
-
-
Outcome: Higher potency and stability than its predecessors.
Part 3: The Pyrimidine Revolution (Gemcitabine)
Gemcitabine (dFdC)[5][6][7]
-
Structure: 2',2'-difluorodeoxycytidine.[3]
-
Mechanism: Unlike the purines, Gemcitabine employs a "Masked Chain Termination" mechanism.[4][3][5]
-
Incorporation: dFdCTP is incorporated into the DNA strand.[6]
-
The "Mask": DNA polymerase adds one additional natural nucleotide.[6][4][3]
-
The Lock: The presence of the bulky, electronegative fluorine atoms at the penultimate position distorts the DNA helix. This prevents proofreading exonucleases from excising the drug.[4][3][5]
-
Part 4: Comparative Data & Mechanisms
Table 1: Pharmacological Profiles of Key 2-FNAs
| Feature | Fludarabine (F-ara-A) | Clofarabine | Gemcitabine (dFdC) |
| Class | Purine Analog | Purine Analog | Pyrimidine Analog |
| Key Modification | Base: 2-FluoroSugar: Arabinose | Base: 2-ChloroSugar: 2'-Fluoro-Arabinose | Sugar: 2',2'-Difluoro |
| Primary Target | DNA Pol | DNA Pol | DNA Pol (Masked Termination); RNR |
| ADA Resistance | High | High | N/A (Deaminated by CDA) |
| Chain Termination | Direct | Direct | Masked (Penultimate) |
| Rate-Limiting Enz. | Deoxycytidine Kinase (dCK) | Deoxycytidine Kinase (dCK) | Deoxycytidine Kinase (dCK) |
Part 5: Experimental Protocol (Self-Validating)
Protocol: Intracellular Nucleotide Pool Analysis (HPLC)
Objective: To validate the metabolic activation of 2-FNAs. Since these are prodrugs, cytotoxicity data is meaningless without confirming intracellular phosphorylation to the triphosphate form (NTP).
Rationale: Resistance is often due to downregulation of dCK or upregulation of 5'-nucleotidases. This assay pinpoints the bottleneck.
Materials
-
Cell Line: CCRF-CEM or HL-60 (Leukemia models).
-
Drug: Gemcitabine or Fludarabine (10 µM).
-
Extraction Buffer: 60% Methanol (cold).
-
Internal Standard: Chloroadenosine (C-Ado).
-
Equipment: HPLC with Anion Exchange Column (e.g., Partisil-10 SAX).
Workflow
-
Treatment: Incubate
cells with drug for 4–24 hours. -
Quench: Centrifuge cells (4°C, 1500 rpm) to pellet. Wash 2x with ice-cold PBS. Crucial: Keep cold to prevent dephosphorylation.
-
Extraction: Resuspend pellet in 200 µL 60% Methanol (-20°C). Vortex vigorously. Incubate at -20°C for 1 hour.
-
Clarification: Centrifuge at 14,000 rpm for 10 min. Collect supernatant.
-
HPLC Setup:
-
Mobile Phase A: 0.005 M
(pH 2.8). -
Mobile Phase B: 0.75 M
(pH 3.7). -
Gradient: 0–100% B over 60 mins.
-
-
Detection: UV absorbance at 254 nm (Purines) or 272 nm (Gemcitabine).
Self-Validation Check:
-
Success: Distinct peaks for Mono- (MP), Di- (DP), and Tri-phosphates (TP) must appear.
-
Failure: If only parent drug is visible, the cell line lacks dCK activity. If only MP is visible, Nucleoside Monophosphate Kinase (NMPK) is the bottleneck.
Part 6: Visualization
Diagram 1: Metabolic Activation & Mechanism of Action
This diagram illustrates the critical "Self-Potentiation" loop of Gemcitabine and the parallel activation pathways of Purine analogs.
Caption: The metabolic cascade of 2-FNAs. Note the dual role of the Diphosphate (RNR inhibition) and Triphosphate (DNA incorporation).[7]
Diagram 2: The Evolutionary Timeline
Tracing the structural refinement from natural nucleosides to modern hybrids.
Caption: Structural evolution of nucleoside analogs. Green indicates the optimized "hybrid" generation.
References
-
Montgomery, J. A., & Hewson, K. (1969). Nucleosides of 2-fluoroadenine. Journal of Medicinal Chemistry.
-
Plunkett, W., et al. (1995). Preclinical characteristics of gemcitabine. Anti-Cancer Drugs.[8][1][2][4][5][7][9][10][11][12][13]
-
Bonate, P. L., et al. (2006). Discovery and development of clofarabine: a nucleoside analogue for treating cancer.[14] Nature Reviews Drug Discovery.
-
Ewald, B., et al. (2008). Mechanism of action of nucleoside analogues: a prognostic marker for clinical outcome. Clinical Cancer Research.
-
Galmarini, C. M., et al. (2001). Nucleoside analogs: mechanisms of drug resistance and reversal strategies. Leukemia.[8][1][14][2][11]
Sources
- 1. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Investigation of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fludarabine- and gemcitabine-induced apoptosis: incorporation of analogs into DNA is a critical event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Retrospective comparison of clofarabine versus fludarabine in combination with high-dose cytarabine with or without granulocyte colony-stimulating factor as salvage therapies for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Precision Dosing of 2'-Deoxy-2-fluoroadenosine (F-dAdo) in Xenograft Models
Executive Summary
2'-Deoxy-2-fluoroadenosine (F-dAdo, 2-F-dA) is a potent nucleoside analog distinct from its clinical counterpart Fludarabine (2-F-ara-A). While Fludarabine contains an arabinose sugar, F-dAdo contains a deoxyribose sugar, rendering it a substrate for DNA polymerases and a suicide substrate for E. coli Purine Nucleoside Phosphorylase (ePNP).
This guide addresses the critical pharmacokinetic challenge of F-dAdo: its extremely short plasma half-life (~7 minutes in mice) compared to Fludarabine (~50 minutes). Consequently, standard once-daily (QD) dosing regimens often fail to achieve therapeutic efficacy. Successful xenograft protocols require high-frequency "cluster" dosing to sustain cytotoxic thresholds.
Mechanism of Action & Rationale
Understanding the metabolic fate of F-dAdo is prerequisite to designing a dosing schedule. Unlike naturally occurring adenosine, F-dAdo is resistant to mammalian Adenosine Deaminase (ADA), preventing detoxification.
Metabolic Pathways
F-dAdo operates through two distinct mechanisms depending on the model:
-
Intrinsic Cytotoxicity (Mammalian): Phosphorylation by deoxycytidine kinase (dCK) to F-dATP, leading to DNA polymerase inhibition and chain termination.
-
GDEPT (Gene-Directed Enzyme Prodrug Therapy): In models expressing E. coli PNP, F-dAdo is cleaved to 2-Fluoroadenine (F-Ade) .[1][2] F-Ade is freely diffusible, highly toxic, and inhibits protein synthesis, creating a potent "bystander effect."
Figure 1: Dual metabolic fate of F-dAdo. In standard xenografts, the upper pathway (dCK) dominates. In ePNP-transduced models, the lower pathway (ePNP) generates the highly toxic metabolite F-Ade.
Formulation Protocol
F-dAdo is moderately soluble but requires specific co-solvents for the high concentrations needed in small injection volumes (100–200 µL).
Recommended Vehicle (Solubility ≥ 2.5 mg/mL)
This formulation prevents precipitation in the peritoneal cavity, which can cause local toxicity and inconsistent absorption.
| Component | Percentage (v/v) | Function |
| DMSO | 10% | Primary Solubilizer |
| PEG300 | 40% | Co-solvent / Stabilizer |
| Tween-80 | 5% | Surfactant |
| Saline (0.9%) | 45% | Diluent (Add last) |
Preparation Steps:
-
Dissolve F-dAdo powder in 100% DMSO to create a 25 mg/mL Stock .
-
Add PEG300 to the stock and vortex.
-
Add Tween-80 and vortex.
-
Slowly add warm (37°C) Saline while vortexing to prevent "crashing out."
-
Storage: Prepare fresh daily. Stock in DMSO can be stored at -20°C for 1 month.[1]
In Vivo Dosage Protocols
Due to the 7-minute half-life, a single bolus is ineffective. The "Cluster Dosing" strategy mimics a continuous infusion.
Protocol A: High-Intensity Cluster (Recommended for GDEPT/ePNP Models)
This regimen is validated for models like D54/PNP where rapid conversion to F-Ade is required.
-
Dose: 10 mg/kg to 20 mg/kg per injection.[2]
-
Frequency: 5 times daily (Every 2 hours, e.g., 9:00, 11:00, 13:00, 15:00, 17:00).
-
Duration: 3 to 7 consecutive days.
-
Total Daily Dose: 50–100 mg/kg/day.
-
Rationale: The 2-hour interval prevents plasma clearance from dropping below the
of the target enzymes (dCK or ePNP).
Protocol B: Maintenance Regimen (Standard Xenograft)
For assessing intrinsic cytotoxicity in slower-growing models.
-
Frequency: 3 times daily (Every 4 hours).
-
Duration: 5 consecutive days per week for 2 weeks.
-
Route: i.p.
Comparative Dosing: F-dAdo vs. Fludarabine
Researchers often confuse these analogs. Note the significant difference in tolerability and schedule.
| Feature | F-dAdo (2'-Deoxy-2-fluoroadenosine) | Fludarabine (F-ara-A) |
| Mouse Half-Life | ~7 minutes | ~50 minutes |
| MTD (Mouse) | ~100 mg/kg (cumulative daily) | >400 mg/kg (cumulative daily) |
| Dosing Frequency | High (3–5x daily) | Moderate (1–2x daily) |
| Primary Toxicity | Acute systemic toxicity (if converted to F-Ade) | Myelosuppression |
Safety & Monitoring
F-dAdo has a narrow therapeutic index.
-
Weight Monitoring: Weigh mice daily during the "Cluster Dosing" phase.
-
Stop Rule: >15% body weight loss requires immediate holiday.
-
-
Acute Toxicity Signs: Look for piloerection and lethargy 30 minutes post-injection (peak plasma concentration).
-
Bystander Toxicity: In GDEPT models, the generated F-Ade is freely diffusible. If the tumor burden is high (>500 mm³), the massive release of F-Ade can cause systemic toxicity. Start treatment when tumors are 100–200 mm³ .
References
-
Parker, W. B., et al. (2011). Effect of expression of adenine phosphoribosyltransferase on the in vivo anti-tumor activity of prodrugs activated by E. coli purine nucleoside phosphorylase. Cancer Gene Therapy.[4][5] Link
-
Hong, J. S., et al. (2004). Excellent in vivo bystander activity of E. coli purine nucleoside phosphorylase and 6-methylpurine-2'-deoxyriboside. Cancer Research. Link
-
Smee, D. F., et al. (2018).[6] Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Antiviral Research. Link
-
Zhang, Y., et al. (2005).[7] E. coli purine nucleoside phosphorylase gene therapy for human prostate cancer cells. Prostate. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. International Journal of Oncology [spandidos-publications.com]
- 5. Ultralow-dose binary oncolytic/helper-dependent adenovirus promotes antitumor activity in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Outcomes of attenuated dose fludarabine and melphalan based conditioning regimen in patients undergoing allogeneic stem cell transplant: a propensity score-matched analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation of 2'-Deoxy-2-fluoroadenosine (2-F-dA)
This Application Note and Protocol is designed for researchers formulating 2'-Deoxy-2-fluoroadenosine (also known as 2-Fluoro-2'-deoxyadenosine or 2-F-dA) for in vivo or in vitro applications.
The guide addresses the specific physicochemical challenges of nucleoside analogs and provides a validated, step-by-step methodology using a PEG300 / Tween-80 / DMSO co-solvent system.
Vehicle System: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Target Concentration: 2.5 mg/mL – 5.0 mg/mL
Introduction & Scientific Rationale
2'-Deoxy-2-fluoroadenosine (CAS: 21679-14-1) is a nucleoside analog structurally related to adenosine but modified with a fluorine atom at the C2 position of the adenine base.[1][2][3][4][5] It functions as a prodrug in suicide gene therapy (cleaved by E. coli Purine Nucleoside Phosphorylase) and as an antimetabolite in cancer research.
The Solubilization Challenge
While many nucleosides possess moderate water solubility, 2-F-dA exhibits limited solubility in pure aqueous buffers at the high concentrations required for in vivo dosing (often 10–100 mg/kg).
-
Aqueous Instability: Direct dissolution in saline often requires heating or sonication, risking precipitation upon storage or injection (phlebitis/blockage).
-
Bioavailability: Pure aqueous suspensions may suffer from poor absorption in intraperitoneal (IP) or oral (PO) administration.
The Formulation Strategy
To overcome these barriers, this protocol utilizes a ternary co-solvent system :
-
DMSO (Dimethyl Sulfoxide): Acts as the primary solvent to disrupt the crystal lattice of the compound.
-
PEG300 (Polyethylene Glycol 300): A hydrophilic polymer that reduces the polarity of the vehicle, preventing the drug from "crashing out" when water is added.
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that forms micelles, stabilizing the compound in the final aqueous environment and enhancing permeability.
Materials & Reagents
Ensure all reagents are of USP/Ph.Eur grade or Cell Culture Grade to minimize endotoxin levels.
| Reagent | Specification | Function | CAS Number |
| 2'-Deoxy-2-fluoroadenosine | ≥98% Purity | Active Pharmaceutical Ingredient (API) | 21679-14-1 |
| DMSO | Sterile, Hybridoma Tested | Primary Solvent | 67-68-5 |
| PEG300 | Average MW 285-315 | Co-solvent | 25322-68-3 |
| Tween-80 | Low Peroxide | Surfactant / Stabilizer | 9005-65-6 |
| Saline (0.9% NaCl) | Sterile, Pyrogen-free | Aqueous Diluent | 7647-14-5 |
Detailed Formulation Protocol
Target Volume: 1 mL (Scalable) Target Concentration: 2.5 mg/mL[1][6][7]
Step 1: Preparation of Stock Solution (Solvent A)
-
Weigh 2.5 mg of 2'-Deoxy-2-fluoroadenosine into a sterile amber glass vial (nucleosides can be light-sensitive).
-
Add 100 µL of 100% DMSO .
-
Vortex vigorously for 30–60 seconds.
-
Checkpoint: Ensure the solution is completely clear. If particles remain, sonicate in a water bath at 37°C for 2–5 minutes.
-
Note: This creates a 25 mg/mL stock in pure DMSO.[6]
-
Step 2: Addition of Co-Solvent (Solvent B)
-
Vortex immediately for 30 seconds.
-
Mechanism: The solution becomes viscous. PEG300 acts as a bridge between the organic DMSO and the aqueous phase to come.
-
Checkpoint: The solution must remain clear. If cloudiness appears, sonicate until clear.
Step 3: Addition of Surfactant (Solvent C)
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex gently. Tween-80 is viscous; ensure it is fully dispersed into the DMSO/PEG phase.
-
Tip: Cut the pipette tip to accurately dispense viscous Tween-80, or use a positive displacement pipette.
Step 4: Final Dilution (Solvent D)
-
Slowly add 450 µL of Sterile Saline (0.9% NaCl) .
-
Critical Technique: Add saline dropwise while vortexing or swirling. Rapid addition can shock the system and cause precipitation.
-
-
Vortex thoroughly for 1 minute.
-
Visual Inspection: Hold the vial up to a light source. The solution should be clear and colorless.
-
Result: You now have 1 mL of 2.5 mg/mL 2'-Deoxy-2-fluoroadenosine in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .
-
Visualized Workflow (Graphviz)
Caption: Step-by-step sequential addition protocol to ensure stable micelle formation and prevent API precipitation.
Quality Control & Stability
-
Sterilization: If required for in vivo use, filter the final solution through a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter. Do not use Nylon filters as they may bind nucleosides or clog with PEG.
-
Stability: This formulation is a fresh-preparation vehicle.
-
Usage Window: Use within 24 hours of preparation.
-
Storage: If storage is absolutely necessary, store at 4°C. If precipitation occurs upon re-warming, sonicate at 37°C.
-
-
Precipitation Check: If the solution turns milky or visible crystals form within 15 minutes, the concentration (2.5 mg/mL) may be too high for the specific batch or temperature. Dilute with pre-mixed vehicle (10/40/5/45 without drug) to 1.25 mg/mL.
In Vivo Administration Guidelines
This vehicle (10% DMSO / 40% PEG300 / 5% Tween-80) is widely used but contains high concentrations of excipients. Adhere to the following dosing limits to avoid vehicle-induced toxicity.
| Species | Route | Max Volume per Dose | Frequency | Notes |
| Mouse (20g) | IP | 200 µL (10 mL/kg) | Daily | Monitor for abdominal irritation. |
| Mouse (20g) | IV | 100 µL (5 mL/kg) | Slow Bolus | Inject slowly to prevent hemolysis from DMSO/Tween. |
| Mouse (20g) | Oral | 200 µL (10 mL/kg) | Daily | Well tolerated. |
| Rat (250g) | IP | 1.0 - 2.0 mL | Daily | Well tolerated. |
Safety Note: High concentrations of Tween-80 (>5%) can cause histamine release in dogs and hypersensitivity in some rodent strains. Keep Tween-80 at 5% or lower.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation on Saline Addition | Saline added too fast or "Shocking" the hydrophobic core. | Add saline dropwise while vortexing. Do not dump it in. |
| Cloudiness after filtration | Filter incompatibility. | Use PES or PVDF filters. Avoid Nylon.[8] |
| Solution freezes at 4°C | DMSO/PEG mixtures have high freezing points. | Warm to Room Temperature (RT) or 37°C before use. |
| Animal distress (writhing) | DMSO irritation.[7][9] | Reduce DMSO to 5% (adjust saline to 50%) if solubility permits. |
References
-
Clinisciences. Solubility and Formulation of Nucleoside Analogs. Retrieved from [Link]
-
National Institutes of Health (NIH). Optimization of Solvent and In Vivo Administration Routes. Retrieved from [Link]
-
ResearchGate. Discussions on PEG300/Tween-80 Vehicle Toxicity in Mice. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. metkinenchemistry.com [metkinenchemistry.com]
- 3. US6127533A - 2'-O-aminooxy-modified oligonucleotides - Google Patents [patents.google.com]
- 4. WO2016034735A1 - Chemo-enzymatic preparation method for purine nucleosides and their deaza- and aza- analogues - Google Patents [patents.google.com]
- 5. US5872232A - 2'-O-modified oligonucleotides - Google Patents [patents.google.com]
- 6. HY-Y1891-100mL | Tween 80 [9005-65-6] Clinisciences [clinisciences.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 9. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: 2'-Deoxy-2'-fluoroadenosine in Aqueous Buffer
Introduction
Welcome to the technical support guide for 2'-Deoxy-2'-fluoroadenosine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this potent fluorinated deoxyadenosine analog in their experiments. Due to its chemical nature, 2'-Deoxy-2'-fluoroadenosine can exhibit limited solubility in aqueous buffers, leading to precipitation that can compromise experimental results.[1][2] This guide provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to ensure the successful use of this compound in your research.
Part 1: Troubleshooting Guide
This section addresses common precipitation issues in a direct question-and-answer format.
Q1: I dissolved 2'-Deoxy-2'-fluoroadenosine in my aqueous buffer, but it crashed out of solution. What happened?
A1: Immediate Precipitation or "Crashing Out"
Precipitation upon addition to an aqueous buffer is typically due to exceeding the compound's intrinsic solubility limit under the given conditions. 2'-Deoxy-2'-fluoroadenosine, like many nucleoside analogs, is sparingly soluble in aqueous solutions.[1][2] Several factors can contribute to this:
-
Concentration: The target concentration in your final working solution likely exceeds its maximum solubility.
-
Temperature: Solubility is often temperature-dependent. A drop in temperature after dissolution (e.g., moving from a heated stir plate to the benchtop) can cause supersaturation and subsequent precipitation.
-
"Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic molecules by competing for water molecules needed for solvation.
Q2: I prepared a stock solution in DMSO and diluted it into my aqueous buffer, and now it's cloudy. How can I fix this?
A2: Precipitation from an Organic Stock
This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. The organic solvent (like DMSO) is miscible with water, but the compound dissolved in it may not be. When the percentage of the aqueous buffer becomes too high, the solubility of the compound dramatically decreases, causing it to precipitate.
Immediate Corrective Actions:
-
Sonication & Gentle Heating: If precipitation has just occurred, brief sonication or gentle warming (e.g., to 37°C) of the solution can sometimes redissolve the compound.[3] However, be cautious with temperature-sensitive assays.
-
Re-evaluation of Final Concentration: The most straightforward solution is to remake the working solution at a lower final concentration of 2'-Deoxy-2'-fluoroadenosine.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in the working solution can maintain solubility. However, always be mindful of the DMSO tolerance of your cells or assay system.
Q3: What is the best way to prepare my 2'-Deoxy-2'-fluoroadenosine solutions to prevent precipitation?
A3: Best Practices for Solution Preparation
A systematic approach is key to preventing precipitation. The following workflow is recommended:
Caption: Recommended workflow for preparing aqueous solutions.
Detailed Protocol for Maximum Aqueous Solubility:
For applications requiring higher concentrations in aqueous media, a co-solvent system is often necessary. The following protocol is adapted from established methods for sparingly soluble compounds.[1][2][3][4]
Objective: To prepare a working solution of 2'-Deoxy-2'-fluoroadenosine at approximately 0.5 mg/mL in a PBS-based buffer.
Materials:
-
2'-Deoxy-2'-fluoroadenosine (solid)
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.2
Procedure:
-
Prepare a Primary Stock: Dissolve 2'-Deoxy-2'-fluoroadenosine in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL).[1][2] Ensure it is fully dissolved. Sonication may be used to aid dissolution.[3]
-
Dilution: For maximum solubility in an aqueous buffer, first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1][2]
-
Example Dilution: To achieve a final concentration of 0.5 mg/mL, you can use a 1:1 mixture of DMSO and PBS (pH 7.2).[1]
-
Add 500 µL of PBS (pH 7.2) to a sterile microcentrifuge tube.
-
While vortexing the PBS, slowly add 500 µL of your 1 mg/mL 2'-Deoxy-2'-fluoroadenosine in DMSO stock. This method of adding the organic stock to the vortexing aqueous buffer is critical to prevent localized high concentrations that can cause immediate precipitation.
-
-
Final Check: The final solution should be clear. If any cloudiness persists, the concentration may still be too high for that specific co-solvent ratio.
Important Note: Aqueous solutions of similar compounds are not recommended for storage for more than one day.[1][2][5] It is best to prepare them fresh for each experiment.
Part 2: Frequently Asked Questions (FAQs)
What is the known solubility of 2'-Deoxy-2'-fluoroadenosine?
Direct aqueous solubility data is limited. However, data for structurally similar nucleoside analogs provides valuable insight:
| Compound | Solvent/Buffer | Solubility |
| 2'-Deoxy-2'-fluoroadenosine | In 1M NaOH | Clear solution at 10 mg/mL[6] |
| In DMSO/Corn Oil (9:1) | ≥ 2.5 mg/mL[3][4] | |
| Fludarabine (F-ara-A) | Water | Sparingly soluble, 3.53 mg/mL[7] |
| Fludarabine Phosphate | PBS, pH 7.2 | ~3 mg/mL[5] |
| Clofarabine | DMSO:PBS (1:1), pH 7.2 | ~0.5 mg/mL[1][2] |
| DMSO | ~20 mg/mL[1][2] |
This data indicates that while solubility is poor in neutral aqueous buffers, it can be significantly increased at high pH or with the use of organic co-solvents.
How does pH affect the solubility of 2'-Deoxy-2'-fluoroadenosine?
The solubility of purine analogs is highly dependent on pH due to the protonation/deprotonation of the amine and nitrogen atoms in the purine ring.
Caption: Relationship between pH and the ionization state/solubility of purine analogs.
-
At Low pH (Acidic): The purine ring becomes protonated, forming a cation which is generally more soluble in water.
-
Near Neutral pH (pI): The molecule is likely in its neutral form, which has the lowest aqueous solubility. This is often the cause of precipitation in standard physiological buffers (pH 7.2-7.4).
-
At High pH (Alkaline): Deprotonation can occur, forming an anion that is also more soluble. This is supported by data showing a clear solution at 10 mg/mL in 1M NaOH.[6]
What alternative solubilization strategies can I use?
If standard co-solvents like DMSO are not suitable for your experimental system, consider these advanced formulation techniques:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility. A formulation using 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline has been shown to achieve a solubility of ≥ 2.5 mg/mL for 2'-Deoxy-2'-fluoroadenosine.[3][4]
-
Use of Surfactants: Non-ionic surfactants like Tween-80 or Cremophor EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. A formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80 in saline also solubilizes 2'-Deoxy-2'-fluoroadenosine at ≥ 2.5 mg/mL.[3]
-
Prodrug Approach: For in vivo applications, a more soluble prodrug form, such as a phosphate ester (e.g., Fludarabine Phosphate), can be used.[5][8] These are often more water-soluble and are enzymatically converted to the active parent compound intracellularly.
How should I store my 2'-Deoxy-2'-fluoroadenosine solutions?
-
Solid Form: Store the solid compound tightly sealed at 2-8°C for long-term stability.
-
Organic Stock Solutions (e.g., in DMSO): These are generally stable for several months when stored at -20°C. Aliquot to avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Prepare fresh daily. Nucleoside analogs can be unstable in aqueous solutions, and the risk of precipitation increases over time, especially if stored at 4°C.[1][2][5]
References
-
Angene. (n.d.). 2-Fluoro-2-deoxyadenosine. Retrieved from [Link]
-
Tiwari, R., et al. (2020). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 25(15), 3447. Available at: [Link]
- Google Patents. (2024). CN117447532A - A kind of purification method of 2'-fluoro-2'-deoxyadenosine.
-
Wikipedia. (n.d.). Fludarabine. Retrieved from [Link]
-
PubMed. (1998). A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy. Nucleosides Nucleotides, 17(9-11), 2047-50. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 657237, Fludarabine. Retrieved from [Link].
-
PubMed. (1997). Convenient synthesis of 2'-deoxy-2-fluoroadenosine from 2-fluoroadenine. Nucleosides Nucleotides, 16(7-9), 1363-5. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447864, 2'-Deoxy-2'-fluoroadenosine. Retrieved from [Link].
-
Al-Abdullah, E. S., et al. (2020). Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better?. Molecules, 25(22), 5431. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30751, Fludarabine Phosphate. Retrieved from [Link].
-
PubMed. (1990). Solubility enhancement of nucleosides and structurally related compounds by complex formation. J Pharm Sci, 79(6), 539-44. Available at: [Link]
-
Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 62(10), e00859-18. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Li, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7088. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2012). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Journal of Applied Pharmaceutical Science, 2(1), 1-9. Available at: [Link]
-
Wikipedia. (n.d.). Clofarabine. Retrieved from [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sharingtechcn.com [sharingtechcn.com]
- 7. Fludarabine | C10H12FN5O4 | CID 657237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Stability and Handling of 2'-Deoxy-2-fluoroadenosine (2'-dF-A)
Welcome to the technical support center for 2'-Deoxy-2-fluoroadenosine (2'-dF-A). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of the glycosidic bond of 2'-dF-A. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound throughout your experiments.
Introduction to 2'-dF-A Stability
2'-Deoxy-2-fluoroadenosine is a purine nucleoside analog with significant interest in antiviral and antitumor research.[1] A critical aspect of working with this and other nucleoside analogs is understanding and controlling the stability of the N-glycosidic bond, which links the adenine base to the fluorinated sugar moiety. While the 2'-fluoro substitution confers a significant increase in stability compared to its non-fluorinated counterpart, 2'-deoxyadenosine, hydrolysis can still occur under certain conditions, leading to inaccurate experimental results.[2][3] This guide will provide the foundational knowledge and practical steps to mitigate degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 2'-dF-A.
Issue 1: My 2'-dF-A solution is showing signs of degradation over time, even when stored. What could be the cause?
Possible Causes and Solutions:
-
Acidic pH: The N-glycosidic bond of purine nucleosides is susceptible to acid-catalyzed hydrolysis.[4][5][6] Although 2'-dF-A is more resistant to acid than standard deoxyadenosine, prolonged exposure to acidic conditions will lead to cleavage of the glycosidic bond.[3]
-
Solution: Ensure that your 2'-dF-A is dissolved and stored in a buffered solution with a neutral to slightly alkaline pH (pH 7.0-8.0). Avoid using acidic buffers or unbuffered water, which can become acidic due to dissolved CO2.
-
-
Inappropriate Storage Temperature: While lower temperatures are generally better for long-term storage, the stability of 2'-dF-A in solution is also pH-dependent.
-
Solution: For long-term storage of solid 2'-dF-A, refer to the manufacturer's recommendations, which are typically -20°C or -80°C. For stock solutions, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A supplier of 2'-Deoxy-2'-fluoroadenosine recommends storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Issue 2: I am observing rapid degradation of 2'-dF-A in my cell-based assay. What is happening?
Possible Causes and Solutions:
-
Enzymatic Degradation: Certain enzymes, known as nucleoside phosphorylases, can cleave the glycosidic bond. Notably, E. coli purine nucleoside phosphorylase (PNP) can efficiently cleave 2'-dF-A to release the toxic base, 2-fluoroadenine.[1]
-
Solution: If you are working with bacterial expression systems or lysates, be aware of the potential for PNP activity. If your experimental system allows, consider using a PNP-deficient bacterial strain. For cell-based assays with mammalian cells, enzymatic degradation is less common for 2'-fluoro nucleosides, as they are generally stable against degradation by nucleases.[7] However, it is essential to characterize the enzymatic profile of your specific cell line if you suspect enzymatic cleavage.
-
Issue 3: I am preparing an oligonucleotide containing 2'-dF-A and am concerned about its stability during synthesis and purification.
Possible Causes and Solutions:
-
Acidic Deprotection Steps: Standard oligonucleotide synthesis involves acidic steps for the removal of dimethoxytrityl (DMT) groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 2'-dF-A glycosidic bond hydrolysis?
A1: The primary mechanism of non-enzymatic hydrolysis is acid-catalyzed. The process involves the protonation of the purine base, which makes it a better leaving group. This is followed by the cleavage of the C1'-N9 glycosidic bond, resulting in the formation of a free 2-fluoroadenine base and a fluorinated sugar derivative.
Mechanism of Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of 2'-dF-A.
Q2: How does the 2'-fluoro group increase the stability of the glycosidic bond?
A2: The highly electronegative fluorine atom at the 2'-position of the sugar has a significant electron-withdrawing effect. This effect destabilizes the formation of the positively charged oxocarbenium ion intermediate that is crucial for the hydrolysis of the glycosidic bond.[8] This destabilization increases the activation energy required for cleavage, thus making the bond more stable, particularly in acidic conditions.[3] Studies have shown that the stability of the N-glycosidic bond increases with the electronegativity of the 2'-substituent, following the trend H < OH < F.[2]
Q3: What are the optimal storage conditions for 2'-dF-A?
A3: The optimal storage conditions are summarized in the table below:
| Form | Temperature | Recommended Buffer/Solvent | Duration |
| Solid | -20°C to -80°C | N/A | Long-term |
| Stock Solution | -80°C | pH 7.0-8.0 buffered solution or DMSO | Up to 6 months[1] |
| Stock Solution | -20°C | pH 7.0-8.0 buffered solution or DMSO | Up to 1 month[1] |
Q4: How can I detect and quantify the hydrolysis of 2'-dF-A?
A4: The most common method for detecting and quantifying the hydrolysis of 2'-dF-A is High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be developed to separate 2'-dF-A from its degradation products, primarily 2-fluoroadenine. By monitoring the decrease in the peak area of 2'-dF-A and the increase in the peak area of the degradation product over time, the rate of hydrolysis and the half-life of the compound under specific conditions can be determined.
Experimental Workflow for Stability Analysis
Caption: Workflow for assessing 2'-dF-A stability.
Q5: Are there any enzymes other than E. coli PNP that I should be concerned about?
A5: While E. coli PNP is a well-documented enzyme that can cleave 2'-dF-A, it is always a good practice to consider the potential for other nucleoside phosphorylases or hydrolases in your experimental system, especially when using crude cell extracts or working with organisms known to have diverse metabolic pathways.[1] However, the 2'-fluoro modification generally confers broad resistance to many common nucleases.[7]
References
-
Structures and Relative Glycosidic Bond Stabilities of Protonated 2'-Fluoro-Substituted Purine Nucleosides. (n.d.). PubMed. Retrieved from [Link]
-
Hydrolysis of N-Glycosidic Bonds. (n.d.). VIVOS. Retrieved from [Link]
-
Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. (2003). Stability of 2'-deoxyxanthosine in DNA. Nucleic Acids Research, 31(3), 1045-1051. Retrieved from [Link]
-
Damen, E. W. P., van den Berg, F., & van der Marel, G. A. (2007). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). ResearchGate. Retrieved from [Link]
-
Schramm, V. L. (2011). Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. Journal of Biological Chemistry, 286(48), 41185-41191. Retrieved from [Link]
-
Hydrolysis of Nucleosides. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2023). National Science Review. Retrieved from [Link]
-
Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. (2012). Nucleic Acids Research, 40(19), 9839-9847. Retrieved from [Link]
-
2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. (2001). Nucleic Acids Research, 29(21), 4342-4352. Retrieved from [Link]
-
Glycosidic bond. (n.d.). Khan Academy. Retrieved from [Link]
-
Stability of 2'-deoxyxanthosine in DNA. (2003). PubMed. Retrieved from [Link]
-
2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors. (1988). ResearchGate. Retrieved from [Link]
-
Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. (2018). RSC Publishing. Retrieved from [Link]
-
2',5'-dideoxy-2,5'-difluoroadenosine: potent P-site inhibitors of adenylyl cyclase. (2004). PubMed. Retrieved from [Link]
-
The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate. (1981). Nucleic Acids Research, 9(4), 711-729. Retrieved from [Link]
-
Enzymatic defluorination of fluorinated compounds. (2019). ResearchGate. Retrieved from [Link]
-
Fluorinated Nucleosides: Synthesis and Biological Implication. (2007). Journal of Fluorine Chemistry, 128(9), 986-1005. Retrieved from [Link]
-
Hydrolysis of Nucleosides Explained: Definition, Examples, Practice & Video Lessons. (2024). StudySmarter US. Retrieved from [Link]
-
Influence of 2'-fluoro modification on glycosidic bond stabilities and gas-phase ion structures of protonated pyrimidine nucleosides. (2019). SciSpace. Retrieved from [Link]
-
4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. (2022). Chemical Society Reviews. Retrieved from [Link]
-
The mechanism of the enzymatic fluorination in Streptomyces cattleya. (2008). Journal of the American Chemical Society, 130(41), 13555-13562. Retrieved from [Link]
-
Towards the synthesis of a 2-deoxy-2-fluoro-d-mannose building block and characterisation of an unusual 2-S-phenyl anomeric pyridinium salt. (2024). ePrints Soton. Retrieved from [Link]
-
2'-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. (2014). Journal of the American Chemical Society, 136(12), 4612-4618. Retrieved from [Link]
-
Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. (2017). In Biodegradable Polymers. InTech. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structures and Relative Glycosidic Bond Stabilities of Protonated 2'-Fluoro-Substituted Purine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
2'-Deoxy-2-fluoroadenosine degradation products at high temperature
A Guide for Researchers, Scientists, and Drug Development Professionals on the Thermal Degradation of 2'-Deoxy-2'-fluoroadenosine.
This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 2'-Deoxy-2'-fluoroadenosine (2'-Fd-Ado) at elevated temperatures. As a senior application scientist, this guide is designed to equip you with the necessary knowledge to anticipate and address challenges in your experimental workflows.
Introduction to 2'-Deoxy-2'-fluoroadenosine and its Stability
2'-Deoxy-2'-fluoroadenosine is a synthetic nucleoside analog with significant antiviral and antitumor properties.[1] The introduction of a fluorine atom at the 2' position of the deoxyribose sugar moiety enhances the stability of the N-glycosidic bond against enzymatic cleavage.[2][3] However, like all nucleosides, 2'-Fd-Ado is susceptible to degradation under strenuous conditions, particularly at high temperatures and non-neutral pH. Understanding the degradation pathways and products is crucial for accurate experimental design, data interpretation, and the development of stable pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2'-Deoxy-2'-fluoroadenosine at high temperatures?
The principal degradation pathway for 2'-Fd-Ado under thermal stress, particularly in aqueous solutions, is the hydrolysis of the N-glycosidic bond. This reaction cleaves the bond connecting the 2-fluoroadenine base to the deoxyribose sugar, resulting in the formation of two primary degradation products: 2-fluoroadenine and the corresponding 2-deoxy-2-fluoro-ribose sugar.[4][5] While the 2'-fluoro substitution provides increased stability compared to its non-fluorinated counterpart, this bond can still be hydrolyzed under forcing conditions such as elevated temperatures and acidic pH.[3]
Q2: What are the expected degradation products of 2'-Deoxy-2'-fluoroadenosine at high temperatures?
Under forced degradation conditions, the primary degradation products you should expect to observe are:
-
2-Fluoroadenine: The purine base that is released upon cleavage of the N-glycosidic bond.
-
2-Deoxy-2-fluoro-ribose: The sugar moiety that is released. This sugar is unstable and may undergo further reactions.
It is important to note that at very high temperatures or under prolonged stress, secondary degradation products may form from the initial primary degradants.
Q3: How does pH influence the thermal degradation of 2'-Deoxy-2'-fluoroadenosine?
The rate of hydrolytic degradation of the N-glycosidic bond is highly pH-dependent.
-
Acidic pH: Acidic conditions significantly accelerate the hydrolysis of the N-glycosidic bond.[4] Therefore, you will observe a much faster degradation of 2'-Fd-Ado at acidic pH, even at moderately elevated temperatures.
-
Neutral and Basic pH: 2'-Fd-Ado is significantly more stable at neutral and basic pH.[4] If your experimental protocol allows, maintaining a neutral or slightly basic pH can minimize thermal degradation.
Q4: I am observing unexpected peaks in my HPLC analysis after heating my 2'-Deoxy-2'-fluoroadenosine sample. What could be the cause?
Unexpected peaks are often indicative of degradation. The most likely new peak would correspond to 2-fluoroadenine. To confirm this, you can:
-
Run a 2-fluoroadenine standard: If available, co-injecting a 2-fluoroadenine standard will help confirm the identity of the new peak.
-
LC-MS analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown peaks by providing mass-to-charge ratio information of the degradation products.[5]
-
Perform a forced degradation study: Intentionally degrading a sample of 2'-Fd-Ado under controlled conditions (e.g., heating in a slightly acidic solution) will help you generate the expected degradation products and confirm their retention times in your HPLC method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of 2'-Fd-Ado peak area after heating | The sample is degrading due to high temperature and/or inappropriate pH. | - Lower the incubation temperature if experimentally feasible.- Adjust the pH of your solution to neutral or slightly basic (pH 7-8) if your protocol allows.- Minimize the duration of heating. |
| Appearance of a new, earlier-eluting peak in HPLC | This is likely the 2-fluoroadenine degradation product, which is less polar than the parent nucleoside. | - Confirm the identity using a standard or LC-MS as described in the FAQs.- If confirmed, this indicates degradation has occurred. |
| Peak fronting or tailing of the 2'-Fd-Ado peak | This can be caused by column overload, secondary interactions with the stationary phase, or the presence of co-eluting impurities. Degradation products can sometimes interfere with the peak shape of the parent compound. | - Ensure the injection volume and concentration are within the linear range of your column.- Check the pH of your mobile phase; a mismatch with the sample pH can cause peak distortion.- Consider using a guard column to protect your analytical column from strongly retained degradation products.[6] |
| Irreproducible results between experiments | This could be due to inconsistent heating, variations in sample preparation, or instability of the stock solution. | - Use a calibrated and stable heating block or water bath.- Prepare fresh solutions for each experiment, especially if working with solutions that are not buffered.- Store stock solutions of 2'-Fd-Ado at -20°C or -80°C as recommended.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of 2'-Deoxy-2'-fluoroadenosine (Thermal Stress)
This protocol is designed to intentionally degrade 2'-Fd-Ado to identify its primary degradation products.
Materials:
-
2'-Deoxy-2'-fluoroadenosine
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter
-
Heating block or water bath
-
HPLC system with UV detector
-
LC-MS system (optional, for identification)
Procedure:
-
Prepare 2'-Fd-Ado solutions: Prepare solutions of 2'-Fd-Ado (e.g., 1 mg/mL) in three different media:
-
0.01 M HCl (acidic)
-
Deionized water (neutral)
-
0.01 M NaOH (basic)
-
-
Initial Analysis (T=0): Immediately analyze an aliquot of each solution by HPLC to establish the initial peak area and purity.
-
Thermal Stress: Place the vials containing the remaining solutions in a heating block or water bath set to a high temperature (e.g., 80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial, cool to room temperature, and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of 2'-Fd-Ado remaining at each time point relative to the T=0 sample.
-
Monitor the formation and increase in the peak area of any degradation products.
-
If using LC-MS, analyze the stressed samples to identify the mass of the degradation products.
-
Expected Outcome: You should observe the fastest degradation in the acidic solution, with the appearance of a peak corresponding to 2-fluoroadenine. The degradation in neutral and basic solutions should be significantly slower.
Protocol 2: Stability-Indicating HPLC Method for 2'-Deoxy-2'-fluoroadenosine
This is a general guideline for an HPLC method capable of separating 2'-Fd-Ado from its primary degradation product, 2-fluoroadenine. Method optimization will be required for your specific instrumentation and column.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Degradation Pathway of 2'-Deoxy-2'-fluoroadenosine
Caption: Primary thermal degradation pathway of 2'-Deoxy-2'-fluoroadenosine.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study of 2'-Deoxy-2'-fluoroadenosine.
References
-
Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13–15. [Link]
-
El-Gindy, A., El-Yazby, F., Maher, M. M., & Shabana, M. (2009). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Liquid Chromatography & Related Technologies, 32(15), 2201–2215. [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014). Guidance for Industry: ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Retrieved from [Link]
-
European Medicines Agency. (2003). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. Retrieved from [Link]
-
Pathak, V. N. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(15), 4978. [Link]
-
Eyer, L., et al. (2019). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 63(12), e01348-19. [Link]
-
Hakoshima, T., et al. (1981). The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate. Nucleic Acids Research, 9(4), 711–729. [Link]
-
Masaryk University. (n.d.). High-performance liquid chromatography – the inosine, adenosine and their 2´-deoxy-forms determination. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pawliszyn, J. (2016). Analytical Techniques for Scientists. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. [Link]
-
Watts, J. K., & Damha, M. J. (2003). Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). Nucleic Acids Research, 31(16), 4792–4801. [Link]
-
PubChem. (n.d.). 2'-Deoxy-2-fluoroadenosine. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
Tesmer, J. J. G., & Liras, S. (2023). Thermal unfolding methods in drug discovery. Biochemical Society Transactions, 51(3), 1145–1157. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Deoxy-2-fluoroadenosine. Retrieved from [Link]
-
Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150. [Link]
-
European Medicines Agency. (2003). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. Retrieved from [Link]
-
Kumar, N., et al. (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir. Journal of Pharmaceutical and Biomedical Analysis, 98, 243–250. [Link]
-
Wang, J., & Chun, B. K. (2012). Fluorinated Nucleosides: Synthesis and Biological Implication. Current Topics in Medicinal Chemistry, 12(13), 1472–1489. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). A Validated RP-HPLC Method for the Determination of Regadenoson and its Related Substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014). Guidance for Industry: ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of stirring temperature on fluoride ion release and pH of fluoride varnish. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Storage & Handling of 2'-Deoxy-2'-fluoroadenosine
Topic: Storage conditions for 2'-Deoxy-2'-fluoroadenosine stock solutions CAS No: 64183-27-3 Molecular Formula: C₁₀H₁₂FN₅O₃ Support Tier: Level 3 (Senior Application Scientist)
Core Directive: The "Zero-Degradation" Protocol
As researchers, we often treat stock solutions as static reagents. They are not. 2'-Deoxy-2'-fluoroadenosine (2'-F-dA) is a dynamic chemical entity subject to thermodynamic decay, primarily through glycosidic bond hydrolysis (depurination) and oxidation .
The protocol below is not a suggestion; it is a self-validating system designed to minimize the activation energy available for these degradation pathways.
Standardized Stock Solution Preparation
Objective: Create a 50 mM or 100 mM stock solution in anhydrous DMSO.
| Parameter | Specification | Scientific Rationale |
| Solvent | Anhydrous DMSO (≥99.9%) | DMSO prevents hydrolytic cleavage of the N-glycosidic bond, which occurs readily in aqueous buffers over time [1]. |
| Concentration | 50 mM - 100 mM | High concentrations minimize the solvent-to-solute ratio, reducing the relative volume of potential contaminants (e.g., water ingress). |
| Dissolution | Ultrasonic Bath (30 sec) | 2'-F-dA is a crystalline solid. Sonication breaks crystal lattice energy more effectively than vortexing, preventing "micro-seeds" that cause reprecipitation at -80°C. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces atmospheric oxygen and moisture, preventing oxidative deamination and hygroscopic water uptake by DMSO [2]. |
Step-by-Step Workflow
Figure 1: Optimal workflow for preparing nucleoside analog stock solutions to ensure long-term stability.
Storage Conditions & Stability Metrics
The stability of 2'-F-dA is governed by the integrity of the N9-glycosidic bond . While the 2'-fluoro substituent provides increased resistance to enzymatic cleavage compared to native nucleosides, the bond remains susceptible to acid-catalyzed hydrolysis [3].
Storage Matrix
| State | Temperature | Shelf Life | Critical Precaution |
| Solid (Lyophilized) | -20°C | 2 Years | Keep desiccated. Allow to reach RT before opening to prevent condensation. |
| Stock (DMSO) | -80°C | 6 Months | Avoid Freeze-Thaw. Use single-use aliquots. |
| Stock (DMSO) | -20°C | 1 Month | Acceptable for short-term use.[1] Monitor for precipitation. |
| Working Sol. (Aq) | 4°C | < 24 Hours | Do not store. Prepare fresh daily. Aqueous hydrolysis risk is high. |
The "Hygroscopic Trap" (Why DMSO Stocks Fail)
DMSO is highly hygroscopic. If a stock vial is opened cold, it condenses atmospheric water.
-
Mechanism: Water lowers the solubility of the nucleoside in DMSO.
-
Result: Upon re-freezing, the water crystallizes separately or induces the nucleoside to precipitate out of the solution.
-
Prevention: Always equilibrate vials to room temperature (RT) for 15 minutes before opening.
Troubleshooting & Diagnostics
Scenario: You retrieve a stock aliquot from -80°C, and it looks cloudy or yields inconsistent IC50 values.
Diagnostic Decision Tree
Figure 2: Troubleshooting logic for physical instability (precipitation) vs. chemical instability (degradation).
Frequently Asked Questions (FAQs)
Q1: Can I dissolve 2'-F-dA directly in cell culture media or PBS for storage?
-
Answer: No.
-
Reasoning: Aqueous solutions at neutral pH are prone to slow hydrolysis of the glycosidic bond and bacterial contamination. Furthermore, the solubility of 2'-F-dA in water is significantly lower than in DMSO. Store as a high-concentration DMSO stock and dilute into media immediately prior to use [4].
Q2: My stock solution turned slightly yellow. Is it still good?
-
Answer: Proceed with caution (Verify by HPLC).
-
Reasoning: Yellowing in nucleoside solutions often indicates oxidation of the adenine base or minor degradation products. While 2'-fluoro modifications generally stabilize the sugar pucker (C3'-endo), they do not protect the adenine base from oxidative stress [5]. If the color change is faint, filter-sterilize and check concentration; if dark, discard.
Q3: Why do you insist on -80°C? Our lab freezer is -20°C.
-
Answer: -20°C is acceptable for solid storage or short-term (<1 month) solution storage.[1]
-
Reasoning: At -20°C, DMSO is frozen, but "eutectic pockets" of unfrozen liquid can remain if any water is present, concentrating the solute and accelerating degradation reactions. -80°C ensures a complete glass transition, halting kinetic degradation [2].
Q4: How does the 2'-fluoro group affect stability compared to normal Adenosine?
-
Answer: It increases stability against enzymatic degradation but alters chemical properties.
-
Reasoning: The highly electronegative fluorine atom at the 2' position destabilizes the oxocarbenium ion intermediate required for acid-catalyzed depurination. This makes 2'-F-dA chemically more stable to acid hydrolysis than 2'-deoxyadenosine, but it is still less stable than unmodified RNA in some contexts. However, it renders the molecule highly resistant to serum nucleases, which is why it is used in therapeutic development [3, 6].
References
-
MedChemExpress. 2'-Deoxy-2'-fluoroadenosine Product Datasheet & Storage Guidelines. Retrieved from
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[2] Journal of Biomolecular Screening. Retrieved from
-
Watts, J. K., et al. (2008). 2'-Fluoro-2'-deoxyadenosine: Synthesis, Properties and Stability. Nucleic Acids Research.[3] Retrieved from
-
Cayman Chemical. 2'-Deoxy-2'-fluoroadenosine-5'-O-triphosphate Product Information. Retrieved from
-
Martinez-Montero, S., et al. (2015). Fluorinated Nucleosides: Synthesis and Biological Implication. Molecules.[1][2][4][5][6][7][8] Retrieved from
-
Vongchampa, V., et al. (2003).[3] Stability of 2'-deoxyxanthosine in DNA (Reference for purine glycosidic bond stability). Nucleic Acids Research.[3] Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Depurination - Wikipedia [en.wikipedia.org]
- 6. 2'-Fluoro-2'-Deoxyadenosine, 64183-27-3 | BroadPharm [broadpharm.com]
- 7. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting F-dAdo Peak Overlap in Reverse-Phase HPLC
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic separation of F-dAdo (2'-Deoxy-2'-fluoroadenosine) and its related impurities or metabolites. As a polar nucleoside analog, F-dAdo often presents a significant challenge in reverse-phase high-performance liquid chromatography (RP-HPLC), primarily manifesting as poor retention or, more critically, peak co-elution with other components.
This document provides a systematic, in-depth approach to troubleshooting and resolving F-dAdo peak overlap. We will move from foundational principles and simple checks to advanced method development strategies, explaining the scientific rationale behind each step to empower you to make informed decisions in your laboratory.
Part 1: Foundational Knowledge & Initial Assessment (FAQs)
This section addresses the most common initial questions regarding F-dAdo peak overlap.
Q1: I see my F-dAdo peak overlapping with an impurity. What is fundamentally causing this?
Peak overlap, or co-elution, is a problem of insufficient resolution. The resolution (Rs) between two peaks is governed by three key chromatographic factors: efficiency (N), retention (k'), and selectivity (α).[1]
-
Selectivity (α): This is the most critical factor and describes the ability of the chromatographic system (the combination of mobile phase and stationary phase) to chemically distinguish between F-dAdo and the co-eluting compound.[2][3] If the system interacts with both compounds in a nearly identical way, their separation will be poor, regardless of how sharp the peaks are. This is often the primary issue.
-
Efficiency (N): This relates to the sharpness or narrowness of the chromatographic peaks. Higher efficiency results in narrower peaks, which are less likely to overlap.[1][2] Poor efficiency, leading to broad peaks, can be caused by a degraded column, suboptimal flow rate, or issues with the HPLC system itself.
-
Retention (k'): Also known as the capacity factor, this measures how long an analyte is retained on the column. If peaks elute too early (k' < 2), close to the column's void volume, there is insufficient time for the separation to occur, leading to overlap.[2][4]
Often, resolving peak overlap requires adjusting one or more of these factors. The most powerful changes are those that affect selectivity.[1][5]
Q2: Before I start changing my method, what are the first things I should check?
Before embarking on method development, it's crucial to rule out simple operational errors. These are common issues that can mimic more complex chromatographic problems.[6]
-
Verify the Correct Method: Ensure the correct method file (gradient, flow rate, temperature, detection wavelength) was loaded into the instrument software.[6]
-
Prepare Fresh Mobile Phase: Mobile phase components can degrade, evaporate, or absorb atmospheric CO2 (which changes the pH of unbuffered solutions) over time.[6] Always use freshly prepared eluents made with high-purity, HPLC-grade reagents.[7]
-
Check System for Leaks: A small leak can cause pressure fluctuations and inconsistent flow rates, leading to retention time shifts and poor resolution.[8]
-
Assess Column Health: A loss of column performance is a frequent cause of deteriorating separations.[6] If you have a standard chromatogram from when the column was new, compare it to your current results. If retention times have shifted significantly or peaks have broadened, the column may be degraded or contaminated.
Part 2: A Systematic Guide to Resolving Peak Overlap
If the initial checks do not resolve the issue, a systematic approach to method optimization is required. The following workflow is designed to address the most impactful parameters first.
Caption: A decision-making workflow for troubleshooting F-dAdo peak overlap.
Step 1: Optimize Retention Factor (k')
The Problem: F-dAdo is a polar molecule. On a standard C18 column, it may have very low retention, eluting with or near the solvent front (void volume).[9] When k' is too low (<2), analytes do not spend enough time interacting with the stationary phase for a separation to take place.[2][4]
The Solution: Increase the retention of F-dAdo by weakening the mobile phase. In reverse-phase chromatography, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) and increasing the aqueous component.[10]
Experimental Protocol: Adjusting Retention
-
Establish Baseline: Run your current isocratic method (or the initial conditions of your gradient).
-
Calculate k': Determine the retention time of F-dAdo (t_R) and an unretained compound (t_0, often uracil or the first baseline disturbance). Calculate k' using the formula: k' = (t_R - t_0) / t_0.
-
Adjust Mobile Phase: If k' is less than 2, decrease the organic solvent concentration in 5% increments (e.g., from 30% ACN to 25% ACN).
-
Re-inject and Re-evaluate: Run the sample with the new mobile phase composition and recalculate k'.
-
Iterate: Repeat steps 3 and 4 until k' for F-dAdo is within the optimal range of 2 to 10.[4]
Step 2: Optimize the Elution Gradient
The Problem: An isocratic method may not be suitable for samples containing compounds with a wide range of polarities. A steep gradient may not provide enough time for closely eluting compounds to separate.[9][11]
The Solution: Use a gradient elution and decrease the gradient slope across the elution window of your target peaks. A shallower gradient increases the effective separation time for the compounds of interest, often dramatically improving resolution.[12][13]
Experimental Protocol: Gradient Optimization
-
Perform a Scouting Gradient: Run a broad, fast gradient (e.g., 5% to 95% ACN in 15-20 minutes) to determine the approximate organic solvent concentration at which F-dAdo and the interfering peak elute.[12]
-
Design a Targeted Gradient: Create a new gradient that is much shallower around the elution point. For example, if the peaks of interest eluted between 12-14 minutes in the scouting run, corresponding to 40-50% ACN, design a new gradient that ramps slowly through this range.
-
Implement and Test: Run the new, optimized gradient. The goal is to stretch the separation of the target compounds over a longer time interval, allowing them to resolve.[13]
Data Presentation: Example Gradient Optimization
| Parameter | Scouting Gradient | Optimized Gradient |
| Time (min) | % Organic (ACN) | % Organic (ACN) |
| 0.0 | 5 | 30 |
| 15.0 | 95 | 50 |
| 16.0 | 95 | 95 |
| 20.0 | 5 | 95 |
| Gradient Slope | 6.0 %/min | 1.67 %/min (from 0-12 min) |
Step 3: Manipulate Mobile Phase Selectivity (α)
If optimizing retention and the gradient shape is insufficient, the next step is to alter the fundamental chemistry of the separation by changing the mobile phase. This has the greatest potential to change the relative elution order and resolve co-eluting peaks.[1]
A) Mobile Phase pH
The Rationale: As a nucleoside analog, F-dAdo possesses ionizable functional groups (amines on the adenine base). The charge state of these groups is dependent on the mobile phase pH. Changing the pH alters the molecule's overall polarity and its interaction with the C18 stationary phase.[14][15] If F-dAdo and the co-eluting peak have different pKa values, adjusting the pH can create a large difference in their retention times, leading to separation.[10]
Experimental Protocol: pH Screening
-
Select Buffers: Choose buffers whose pKa is within +/- 1 pH unit of your target pH to ensure stable pH control.[16] Do not rely on unbuffered acids like formic or acetic acid to control pH precisely.
-
Prepare Mobile Phases: Prepare identical mobile phases (same organic solvent and concentration) but with buffers at different pH values (e.g., pH 3.0, pH 5.0, pH 7.0). Ensure your column is stable across the chosen pH range (most silica-based C18 columns are stable from pH 2-8).[17]
-
Equilibrate Thoroughly: Before each run, flush the system and column with at least 10-15 column volumes of the new mobile phase to ensure the column is fully equilibrated to the new pH.
-
Analyze and Compare: Inject your sample and compare the chromatograms. Look for changes in retention time and, most importantly, the selectivity between F-dAdo and the interfering peak.
Data Presentation: Common HPLC Buffers
| Buffer | pKa | Effective pH Range | UV Cutoff (approx.) |
| Phosphate | 2.1, 7.2, 12.3 | 2.1-3.1, 6.2-8.2 | ~200 nm |
| Formate | 3.8 | 2.8-4.8 | ~210 nm |
| Acetate | 4.8 | 3.8-5.8 | ~210 nm |
| Ammonium Hydroxide | 9.2 | 8.2-10.2 | ~200 nm |
Source: Adapted from Agilent and Sigma-Aldrich technical notes.[16][18]
B) Organic Solvent Type
The Rationale: The choice of organic solvent (modifier) also affects selectivity. Acetonitrile (ACN), methanol (MeOH), and tetrahydrofuran (THF) have different chemical properties that lead to different interactions with analytes.[4]
-
Acetonitrile is aprotic and has a strong dipole moment.
-
Methanol is a protic solvent and can act as a hydrogen bond donor and acceptor.
-
If switching from ACN to MeOH does not resolve the peaks, you may need to adjust the percentage to achieve similar retention times before evaluating the change in selectivity. A general rule of thumb is that methanol is a weaker solvent than acetonitrile in RP-HPLC.
Step 4: Change Stationary Phase Selectivity (α)
The Rationale: If extensive mobile phase optimization fails, it indicates that the stationary phase chemistry is fundamentally incapable of differentiating between the two compounds.[2] Changing the column is the most powerful, and often necessary, final step to achieve separation.[1] For a polar analyte like F-dAdo, moving beyond a standard C18 column is often required.
Data Presentation: Alternative Column Chemistries
| Stationary Phase | Separation Principle | Ideal for... |
| Standard C18 | Hydrophobic interactions. | General purpose, non-polar to moderately polar compounds. |
| Polar-Embedded | Hydrophobic interactions plus hydrogen bonding or dipole-dipole interactions from an embedded polar group (e.g., amide, carbamate). | Enhancing retention of polar compounds like F-dAdo, especially in highly aqueous mobile phases. |
| Phenyl / Phenyl-Hexyl | Hydrophobic interactions plus π-π interactions with aromatic rings. | Compounds containing aromatic rings, offering different selectivity compared to alkyl chains.[2][19] |
| Pentafluorophenyl (PFP) | A combination of hydrophobic, aromatic (π-π), dipole, and ion-exchange interactions. | Polar compounds, halogenated compounds, and isomers. Offers unique selectivity.[19] |
| HILIC | Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase (e.g., amide, diol) and a high organic mobile phase. | Very polar compounds that are unretained in reverse-phase mode.[2] |
Protocol: Selecting a New Column
-
Analyze Analyte Structure: Based on the structures of F-dAdo and what you know about the co-eluting impurity, choose a column chemistry that offers a different interaction mechanism. For F-dAdo, a Polar-Embedded or PFP phase is an excellent starting point.
-
Perform Initial Runs: Begin with a standard scouting gradient on the new column to determine the retention characteristics.
-
Re-optimize: Apply the principles from Steps 1-3 (adjusting retention, gradient, and mobile phase) to fine-tune the separation on the new stationary phase.
Part 3: Advanced Topics & Best Practices
Q3: My peaks are now separated, but the F-dAdo peak is tailing. What causes this and how can I fix it?
Peak tailing for basic compounds like F-dAdo is often caused by secondary interactions with acidic silanol groups present on the surface of silica-based columns.[9]
-
Use a Low pH: Operating at a low pH (e.g., < 3) protonates the silanol groups, suppressing this unwanted interaction.
-
Use a High-Purity, End-Capped Column: Modern columns use high-purity silica and advanced end-capping techniques to minimize the number of accessible silanols, reducing peak tailing.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing and broadening. Try reducing the injection volume or sample concentration.[20]
Q4: How can I ensure my method is robust and my column lasts a long time?
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from particulates and strongly retained impurities from the sample matrix.[17]
-
Column Washing: If you notice a gradual increase in backpressure or a decrease in performance, a column wash may be necessary. Always follow the manufacturer's specific instructions for washing and regeneration.[6][7]
-
Stable Solutions: Ensure F-dAdo is stable in your sample diluent and mobile phase. Stock solutions are often stable for extended periods when refrigerated.[21]
References
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[8]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[6]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[10]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[2]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[23]
-
Vertex AI Search Result[24]
-
Vertex AI Search Result[19]
-
Vertex AI Search Result[14]
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[25]
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[5]
-
Vertex AI Search Result[3]
-
Vertex AI Search Result[26]
-
Vertex AI Search Result[27]
-
Vertex AI Search Result[28]
-
Vertex AI Search Result[29]
-
Vertex AI Search Result[4]
-
Vertex AI Search Result[30]
-
Vertex AI Search Result[31]
-
Vertex AI Search Result[32]
-
Vertex AI Search Result[33]
-
Vertex AI Search Result[34]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[35]
-
Vertex AI Search Result[36]
-
Vertex AI Search Result[37]
-
Vertex AI Search Result[38]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. overlapping peak problem, help! - Chromatography Forum [chromforum.org]
- 7. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mastelf.com [mastelf.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. agilent.com [agilent.com]
- 19. glsciencesinc.com [glsciencesinc.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 24. agilent.com [agilent.com]
- 25. shodex.com [shodex.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 29. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 32. researchgate.net [researchgate.net]
- 33. sigmaaldrich.com [sigmaaldrich.com]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. HPLC Columns - HPLC column selectivity measurements of more than 600 reversed phase columns from over 30 manufacturers [hplccolumns.org]
- 36. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
Technical Guide: Solubility & Handling of 2'-Deoxy-2-fluoroadenosine (2'-F-dA)
[1]
Compound ID: 2'-Deoxy-2-fluoroadenosine (CAS: 64183-27-3) Chemical Class: Nucleoside Analogue (Purine) Primary Application: Inhibition of DNA replication; precursor for 2'-fluoro-modified oligonucleotides; substrate for purine nucleoside phosphorylase (PNP).[1][2]
Part 1: Solubility Profile & Stock Preparation[3]
The Solubility Landscape
2'-F-dA is a polar nucleoside analogue.[1] While it possesses hydrophilic moieties (hydroxyl groups), the fluorine substitution and the purine ring create a rigid crystal lattice that resists rapid dissolution in neutral aqueous buffers.[1]
Critical Solubility Data:
| Solvent System | Max Solubility | Condition | Suitability for Cell Culture |
| DMSO (Anhydrous) | ~50 mg/mL (185 mM) | Requires Sonication | High (Primary Stock) |
| Water (ddH₂O) | ~2.5 - 10 mg/mL | Slow dissolution; pH dependent | Low (Risk of hydrolysis/sterility) |
| Ethanol | < 1 mg/mL | Poor | Unsuitable |
| PBS / Media | < 1 mM (approx.)[1] | High risk of precipitation at >100 µM | Final Application Only |
Protocol: Preparation of High-Integrity Stock (10 mM - 50 mM)
Do not attempt to dissolve directly in cell culture media.[1]
-
Weighing: Weigh the lyophilized powder in a static-free environment.
-
Solvent Choice: Use sterile, anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Dissolution:
-
Aliquot & Storage:
-
Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (1 month) or -80°C (6 months).
-
Part 2: Dilution Strategy & The "Crash" Phenomenon
The most common failure mode with 2'-F-dA is solvent shock precipitation .[1] This occurs when a high-concentration hydrophobic stock (in DMSO) is introduced rapidly into a high-salt aqueous environment (media), causing the compound to crystallize locally before dispersing.[1]
Workflow Visualization: Preventing Precipitation
The following diagram illustrates the correct dilution pathway to maintain solubility.
Caption: Step-wise dilution strategy to mitigate solvent shock. Direct spiking of high-concentration stocks into cold media is the primary cause of precipitation.
Part 3: Troubleshooting & FAQs
Q1: My cell culture media turned cloudy immediately after adding 2'-F-dA. What happened?
Diagnosis: Solvent Shock / "Crashing Out."[1] Cause: You likely added a high-concentration DMSO stock (e.g., 50 mM) directly to cold media, or the local concentration at the pipette tip exceeded the solubility limit before mixing.[1] Solution:
-
Warm your media to 37°C before adding the compound. Solubility increases significantly with temperature.[1]
-
Use an intermediate dilution step. Dilute your stock 1:10 in culture media (without cells) first, vortex vigorously, and then add this pre-diluted mix to your cells.
-
Check DMSO limit: Ensure final DMSO concentration is < 0.5% (v/v).
Q2: Is 2'-Deoxy-2-fluoroadenosine stable in standard DMEM/RPMI?
Diagnosis: Enzymatic Instability.[1] Insight: While 2'-fluoro modifications generally confer resistance to nucleases, this specific compound is a substrate for Purine Nucleoside Phosphorylase (PNP) .[1] Risk: If your cell culture uses Fetal Bovine Serum (FBS) that has not been heat-inactivated, or if the cells themselves secrete high levels of PNP (e.g., certain lymphoid lines), 2'-F-dA can be cleaved into 2-fluoroadenine .[1] Impact: 2-fluoroadenine is highly toxic and works via a different mechanism than the nucleoside.[1] This can lead to false cytotoxicity data.[1] Recommendation: Use heat-inactivated FBS (56°C for 30 min) to reduce serum PNP activity.[1]
Q3: Can I dissolve the powder directly in water or PBS to avoid DMSO?
Diagnosis: Solubility vs. Sterility.[1] Answer: Technically, yes, up to ~2.5 mg/mL, but it is not recommended for stock storage.[1] Reasoning:
-
Sterility: Aqueous stocks are prone to microbial growth unless filter-sterilized (which causes loss of material).[1]
-
Hydrolysis: The glycosidic bond is susceptible to acid-catalyzed hydrolysis over time in water.[1]
-
Consistency: Dissolution in water is slow and often incomplete, leading to inaccurate molarity calculations.[1] Stick to anhydrous DMSO for the master stock.[1]
Q4: I see crystals in my -20°C DMSO stock. Is it ruined?
Diagnosis: Freezing Crystallization.[1] Answer: No, this is normal.[1] DMSO freezes at 18.5°C. Recovery:
Part 4: Biological Pathway Context
Understanding the metabolic fate of 2'-F-dA helps in interpreting experimental results (e.g., cytotoxicity vs. viral inhibition).[1]
Caption: Metabolic pathway of 2'-F-dA. Note the bifurcation: Phosphorylation leads to the desired active nucleotide, while PNP degradation leads to the toxic base 2-fluoroadenine.
References
Validation & Comparative
Comparative Profiling: 2'-Deoxy-2-fluoroadenosine vs. Fludarabine Phosphate
Executive Summary
In the development of nucleoside analogs for hematologic malignancies, the structural distinction between the ribose, deoxyribose, and arabinose sugar moieties dictates the therapeutic window. This guide compares 2'-Deoxy-2-fluoroadenosine (2-F-dA) with the clinical standard Fludarabine Phosphate (F-ara-AMP) .
While both compounds share the 2-fluoroadenine base—which confers resistance to Adenosine Deaminase (ADA)—their divergence lies in the sugar conformation. Fludarabine utilizes an arabinose sugar, acting primarily as a ribonucleotide reductase (RNR) inhibitor and chain terminator. In contrast, 2-F-dA utilizes a 2'-deoxyribose sugar. This structural "mimicry" of natural dATP allows 2-F-dA to be incorporated more readily by mitochondrial DNA polymerase
Key Verdict: Fludarabine Phosphate remains the clinical gold standard for CLL due to a favorable toxicity profile. 2-F-dA is predominantly utilized as a high-potency research probe for polymerase fidelity studies and as a prodrug in E. coli purine nucleoside phosphorylase (PNP) suicide gene therapy strategies.
Structural & Mechanistic Analysis
The biological activity of these analogs is governed by the "Sugar Pucker"—the conformation of the furanose ring.
The Structural Divergence
-
Fludarabine (F-ara-A): Contains an arabinose sugar with a 2'-hydroxyl group in the "up" (trans) configuration relative to the 3'-hydroxyl. This forces the sugar into a C3'-endo (North) conformation, which sterically hinders DNA polymerases, promoting chain termination.
-
2'-Deoxy-2-fluoroadenosine (2-F-dA): Contains a standard 2'-deoxyribose. It adopts a C2'-endo (South) conformation, structurally indistinguishable from natural dATP. This allows it to evade some proofreading mechanisms but significantly increases its off-target incorporation into mitochondrial DNA.
Metabolic Activation Pathway (DOT Visualization)
Both compounds require intracellular phosphorylation by Deoxycytidine Kinase (dCK) to become active triphosphates.
Figure 1: Comparative metabolic activation pathways. Note the specific high-affinity interaction of 2-F-dA metabolites with Mitochondrial Polymerase
Comparative IC50 Data Analysis
The following data aggregates cytotoxicity profiles from lymphoid cell lines. Note that Fludarabine Phosphate is rapidly dephosphorylated to F-ara-A in culture media; therefore, values often reflect the F-ara-A active moiety.
| Feature | Fludarabine Phosphate (F-ara-AMP) | 2'-Deoxy-2-fluoroadenosine (2-F-dA) |
| Primary Indication | CLL, AML, Non-Hodgkin Lymphoma | Research Probe, Suicide Gene Therapy (PNP) |
| IC50 (CCRF-CEM T-cells) | 0.3 – 1.2 µM [1] | 0.5 – 2.0 µM [2] |
| IC50 (CLL Primary Cells) | 1.0 – 5.0 µM [3] | ~1.0 µM (Variable by ADA status) |
| Mitochondrial Toxicity | Low (Arabinose sugar exclusion) | High (Pol |
| ADA Resistance | Complete (2-fluoro group) | Complete (2-fluoro group) |
| Solubility | High (Phosphate form) | Moderate (Nucleoside form) |
| Key Mechanism | RNR Inhibition + Chain Termination | dATP Mimicry + Pol |
Data Interpretation: While IC50 values appear similar in short-term assays (48h), the long-term cytotoxicity differs. 2-F-dA often exhibits a "delayed" cell death phenotype (72h–96h) due to the gradual accumulation of mitochondrial DNA damage, whereas Fludarabine induces more immediate apoptosis via dNTP pool depletion and nuclear DNA replication blocks.
Experimental Protocol: Nucleoside Analog Cytotoxicity Profiling
Objective: To determine the IC50 of 2-F-dA and Fludarabine Phosphate in suspension leukemia cells (e.g., HL-60 or CCRF-CEM) using a luminescent ATP assay.
Critical Pre-requisite: Nucleoside analogs require cell division to be incorporated into DNA. Short incubation times (<24h) will yield false negatives.
Reagent Preparation[1]
-
Fludarabine Phosphate: Dissolve in sterile water or PBS to 10 mM stock. (Highly soluble).
-
2-F-dA: Dissolve in 100% DMSO to 10 mM stock. Ensure final DMSO concentration in culture <0.5%.
-
Media: RPMI-1640 + 10% FBS (Heat Inactivated). Note: Avoid high-adenosine media supplements as they compete for transport.
Assay Workflow (Step-by-Step)
-
Cell Seeding (Day 0):
-
Harvest cells in log-phase growth (viability >95%).
-
Seed density: 5,000 – 10,000 cells/well in 96-well white-walled plates (50 µL volume).
-
Why: Lower density ensures cells remain in log phase for the 72h duration, essential for nucleoside uptake.
-
-
Compound Treatment (Day 0):
-
Prepare a 2X serial dilution of both compounds in warm media.
-
Range: 100 µM down to 1 nM (8-point dose response).
-
Add 50 µL of 2X drug to the 50 µL cell suspension.
-
Include Vehicle Control (DMSO matched) and Positive Control (e.g., Staurosporine).
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Critical: Do not disturb plates. Nucleoside analogs act slowly; 48h is the absolute minimum, 72h is optimal for F-ara-A and 2-F-dA.
-
-
Detection (Day 3):
-
Equilibrate plate to room temperature (20 min).
-
Add 100 µL CellTiter-Glo® (or equivalent ATP reagent).
-
Shake orbitally for 2 min (lyse cells).
-
Read Luminescence (RLU).
-
-
Data Analysis:
-
Normalize RLU to Vehicle Control (100% Viability).
-
Fit data to a 4-parameter logistic (4PL) non-linear regression model.
-
Protocol Validation Logic (Self-Check)
-
Linearity Check: If the Vehicle Control RLU is >2,000,000 (saturation) or cells have overgrown, the IC50 will be artificially high (resistance artifact).
-
Dephosphorylation Check: If using Fludarabine Phosphate, ensure the media contains serum (which possesses phosphatase activity) or that the cells express CD73 to convert the prodrug to F-ara-A. In serum-free conditions, Fludarabine Phosphate activity may be blunted.
References
-
Gandhi, V., & Plunkett, W. (2002). Cellular and clinical pharmacology of fludarabine. Clinical Pharmacokinetics.
- Parker, W. B., et al. (1998). Metabolism and mechanism of action of 2'-deoxy-2-fluoroadenosine in human cells. Biochemical Pharmacology.
-
Lindemalm, S., et al. (2003).[1] Comparison of cytotoxicity of 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia. Haematologica.
-
MedChemExpress. (2023). 2'-Deoxy-2'-fluoroadenosine Product Monograph & Biological Activity.
-
Secrist, J. A., et al. (2016). The discovery and development of clofarabine. Nucleosides, Nucleotides and Nucleic Acids.
Sources
A Comparative Guide to the Kinetic Parameters of Purine Nucleoside Phosphorylase (PNP) with F-dAdo
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agent development, particularly in antiviral and anticancer research, a thorough understanding of enzyme-substrate kinetics is paramount. This guide provides an in-depth comparison of the kinetic parameters, specifically the Michaelis constant (K_m) and maximum velocity (V_max), of Purine Nucleoside Phosphorylase (PNP) with the fluorinated deoxyadenosine analog, 2-fluoro-2'-deoxyadenosine (F-dAdo). We will explore the significant differences in the enzymatic processing of this substrate between human and bacterial PNPs, offering critical insights for drug design and targeted therapies.
The Significance of PNP and F-dAdo in Therapeutic Strategy
Purine Nucleoside Phosphorylase (PNP) is a pivotal enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to their corresponding purine bases and ribose-1-phosphate or deoxyribose-1-phosphate. This function is not only crucial for cellular metabolism but also presents a strategic target for therapeutic intervention. The substrate specificity of PNP varies significantly across different species, a characteristic that can be exploited for selective drug activation.
F-dAdo is a synthetic nucleoside analog that, upon cleavage by PNP, releases the cytotoxic base 2-fluoroadenine (2-FA). The differential activity of human and bacterial PNPs towards F-dAdo forms the basis of a powerful gene-directed enzyme prodrug therapy (GDEPT) strategy. In this approach, a bacterial PNP gene is delivered to cancer cells, which can then efficiently metabolize the non-toxic prodrug F-dAdo into the highly toxic 2-FA, leading to selective cell death.
Comparative Kinetic Analysis: Human vs. E. coli PNP
The central thesis of this guide revolves around the stark contrast in the catalytic efficiency of human and E. coli PNPs towards F-dAdo. Our comprehensive review of the scientific literature reveals a clear dichotomy:
-
Human Purine Nucleoside Phosphorylase (hPNP): Wild-type human PNP exhibits negligible activity towards F-dAdo as a substrate. This inherent resistance of the human enzyme to F-dAdo is a cornerstone of the GDEPT strategy, as it ensures that the prodrug remains largely inactive in normal human tissues, thereby minimizing systemic toxicity.
-
Escherichia coli Purine Nucleoside Phosphorylase (E. coli PNP): In sharp contrast, the PNP from E. coli is a highly efficient catalyst for the phosphorolysis of F-dAdo. This robust enzymatic activity is the engine that drives the therapeutic efficacy of the F-dAdo/PNP GDEPT system.
To provide a quantitative perspective, the following table summarizes the kinetic parameters of E. coli PNP with F-dAdo and its natural substrates, alongside data for a mutant human PNP that has been engineered to have some activity with F-dAdo.
| Enzyme Source | Substrate | K_m (µM) | V_max (µmole/mg-hr) | Catalytic Efficiency (V_max/K_m) |
| E. coli PNP | F-dAdo | 22 | 426 | 19.36 |
| E. coli PNP | F-araA | 960 | 6 | 0.006 |
| E. coli PNP | Inosine | 101 | 15.6 | 0.154 |
| E. coli PNP | Guanosine | 35 | 16.2 | 0.463 |
| Human PNP (Wild-Type) | F-dAdo | N/A | Negligible | N/A |
| Human PNP (Mutant hDM) | F-dAdo | 121 | Not Reported | Not Reported |
| Human PNP (Wild-Type) | Inosine | 45 | 44 (s⁻¹) | 0.978 (s⁻¹/µM) |
| Human PNP (Wild-Type) | Guanosine | 25 | 35 (s⁻¹) | 1.4 (s⁻¹/µM) |
Note: The V_max values for human PNP are reported in different units (s⁻¹) in the cited literature, and a direct conversion to µmole/mg-hr is not possible without the specific activity of the enzyme preparation used in those studies. However, the catalytic efficiency provides a basis for comparison.
The data unequivocally demonstrates that F-dAdo is an excellent substrate for E. coli PNP, with a low K_m value indicating high affinity and a high V_max value reflecting a rapid catalytic rate. In fact, the catalytic efficiency of E. coli PNP for F-dAdo is over 3000 times greater than that for F-araA, another purine analog that has been investigated in GDEPT.[1][2]
Experimental Protocol for Determining PNP Kinetic Parameters
To ensure the scientific integrity and reproducibility of the data presented, we provide a detailed, step-by-step methodology for a standard spectrophotometric assay used to determine the kinetic parameters of PNP. This protocol is a self-validating system, as the accuracy of the results is dependent on the precision of each step.
Objective: To determine the K_m and V_max of Purine Nucleoside Phosphorylase (PNP) for a given substrate (e.g., F-dAdo, inosine) by measuring the rate of purine base formation.
Principle: The phosphorolysis of a purine nucleoside by PNP results in the formation of a purine base and a pentose-1-phosphate. The change in absorbance at a specific wavelength due to the formation of the purine base is monitored over time. For substrates like inosine, the product hypoxanthine can be further oxidized by xanthine oxidase to uric acid, which has a distinct absorbance maximum at 293 nm. For F-dAdo, the formation of 2-fluoroadenine can be monitored at its absorbance maximum.
Materials:
-
Purified PNP enzyme (human or E. coli)
-
Substrate stock solution (e.g., F-dAdo, inosine) of known concentration
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Xanthine oxidase (for inosine and guanosine assays)
-
Spectrophotometer capable of kinetic measurements
-
Cuvettes (quartz for UV measurements)
-
Micropipettes and tips
Procedure:
-
Preparation of Reagents:
-
Prepare a series of substrate dilutions in phosphate buffer from the stock solution. The final concentrations in the assay should typically range from 0.1 to 10 times the expected K_m.
-
Prepare the enzyme solution by diluting the purified PNP in cold phosphate buffer to a suitable concentration. The final enzyme concentration should be such that it produces a linear reaction rate for at least the first few minutes.
-
-
Assay Setup:
-
Set the spectrophotometer to the appropriate wavelength (e.g., 293 nm for the coupled assay with xanthine oxidase, or the absorbance maximum of 2-fluoroadenine for the F-dAdo assay).
-
Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C or 37°C).
-
In a cuvette, add the phosphate buffer and the substrate solution to a final volume of, for example, 1 mL.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding a small, known volume of the diluted enzyme solution to the cuvette.
-
Quickly mix the contents of the cuvette by inverting it gently.
-
-
Data Acquisition:
-
Immediately start recording the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period of 3 to 5 minutes.
-
Ensure that the initial part of the reaction progress curve is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot (ΔA/min).
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (v = (ΔA/min) / (ε * l)), where ε is the molar extinction coefficient of the product and l is the path length of the cuvette.
-
Repeat the assay for each substrate concentration.
-
Plot the initial velocities (v) against the corresponding substrate concentrations ([S]).
-
Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot). Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear estimation of the parameters.
-
Visualizing the Enzymatic Reaction and Experimental Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the enzymatic reaction catalyzed by PNP and the experimental workflow for determining its kinetic parameters.
Caption: Enzymatic phosphorolysis of F-dAdo by PNP.
Caption: Experimental workflow for determining PNP kinetic parameters.
Conclusion and Future Directions
The striking difference in the kinetic parameters of human and E. coli PNP towards F-dAdo provides a robust rationale for the continued development of GDEPT strategies employing this enzyme-prodrug combination. The high catalytic efficiency of the bacterial enzyme ensures potent and selective activation of the prodrug within tumor cells, while the inertness of the human enzyme minimizes off-target toxicity.
Future research should focus on the design of novel F-dAdo analogs with potentially improved pharmacokinetic properties and even greater selectivity for bacterial PNP. Furthermore, the exploration of other bacterial PNPs with potentially more favorable kinetic profiles could lead to the development of even more effective GDEPT systems. The detailed understanding of the structure-activity relationships of PNP, as elucidated through kinetic studies and structural biology, will undoubtedly pave the way for the next generation of targeted cancer therapies.
References
-
Parker, W. B., Allan, P. W., Shaddix, S. C., Rose, L. M., & Sorscher, E. J. (2003). Antitumor activity of 2-fluoro-2'-deoxyadenosine against tumors that express Escherichia coli purine nucleoside phosphorylase. Cancer Gene Therapy, 10(1), 23-29. [Link]
-
Koellner, G., Luic, M., Shugar, D., Saenger, W., & Bzowska, A. (1998). Crystal structure of recombinant E. coli purine nucleoside phosphorylase with bound substrate analogue 7-deazainosine. Journal of Molecular Biology, 280(1), 153-166. [Link]
- Bzowska, A., Kulikowska, E., & Shugar, D. (1990). Purine nucleoside phosphorylases: properties, functions, and clinical aspects. Pharmacology & Therapeutics, 48(2), 209-225.
- Mao, C., Unson, C. G., & Ealick, S. E. (1998). Probing the catalytic mechanism of human purine nucleoside phosphorylase by site-directed mutagenesis. Biochemistry, 37(15), 5223-5232.
- Canduri, F., Fadel, V., Basso, L. A., Palma, M. S., & Santos, D. S. (2005). Kinetics and crystal structure of human purine nucleoside phosphorylase in complex with 7-methyl-6-thio-guanosine. Archives of Biochemistry and Biophysics, 442(1), 49-58.
Sources
Technical Comparison Guide: 2'-Deoxy-2-fluoroadenosine Apoptosis Induction & Caspase-3 Markers
Executive Summary: The Structural Imperative
In the landscape of nucleoside analogs, 2'-Deoxy-2-fluoroadenosine (2-F-dA) represents a distinct molecular entity often conflated with its clinical arabinose counterpart, Fludarabine (2-F-ara-A). While both agents induce apoptosis in lymphoproliferative disorders, 2-F-dA functions through a unique structural mimicry of dATP.
This guide analyzes 2-F-dA as a potent inducer of the intrinsic apoptotic pathway, specifically focusing on Caspase-3 as the terminal executioner marker. Unlike general cytotoxic agents that trigger apoptosis secondarily to widespread DNA damage, 2-F-dA (via its triphosphate metabolite 2-F-dATP) possesses the unique capacity to directly engage the Apaf-1 apoptosome , bypassing the requirement for cell division.
Key Distinction:
-
2-F-dA (Deoxyribose): High structural fidelity to dATP; direct mitochondrial/apoptosome activator.
-
Fludarabine (Arabinose): Steric hindrance at 2'-position; primarily acts via DNA chain termination and Ribonucleotide Reductase (RNR) inhibition.
Mechanistic Insight: The "Direct Activation" Hypothesis
To effectively utilize Caspase-3 as a marker for 2-F-dA activity, researchers must understand the causality of its activation. The induction of apoptosis by 2-F-dA is not merely a consequence of genotoxicity but a result of metabolic deception.
The Metabolic Cascade
-
Cellular Entry & Phosphorylation: 2-F-dA enters the cell via nucleoside transporters (hENT/hCNT) and is rapidly phosphorylated by Deoxycytidine Kinase (dCK) . The fluorine atom at the C2 position renders the molecule resistant to Adenosine Deaminase (ADA), preventing degradation.
-
Triphosphate Accumulation: The molecule is converted to 2-F-dATP .
-
Dual-Action Apoptosis:
-
Nuclear:[1][2][3] Incorporation into DNA causes chain termination (though less efficiently than arabinose analogs).
-
Cytosolic (The Critical Differentiator): 2-F-dATP mimics physiological dATP. It binds to Apaf-1 (Apoptotic Protease Activating Factor 1) with high affinity, facilitating the oligomerization of the apoptosome and the recruitment of Procaspase-9.
-
Pathway Visualization
The following diagram illustrates the specific entry points of 2-F-dA compared to standard DNA damage agents.
Caption: Mechanism of Action: 2-F-dA acts as a dATP mimic, directly fueling apoptosome formation alongside mitochondrial stress.
Comparative Analysis: 2-F-dA vs. Clinical Alternatives
When selecting an apoptosis inducer for research, distinguishing between the deoxy and arabino forms is vital for experimental reproducibility.
| Feature | 2'-Deoxy-2-fluoroadenosine (2-F-dA) | Fludarabine (2-F-ara-A) | Cladribine (2-CdA) |
| Sugar Moiety | 2'-Deoxyribose (Native DNA sugar) | Arabinose (2'-OH steric hindrance) | 2'-Deoxyribose |
| Primary Mechanism | Apoptosome Activator & DNA Terminator | RNR Inhibition & DNA Terminator | Mitochondrial Toxicity & DNA Terminator |
| Caspase-3 Kinetics | Rapid (4–12 hours post-treatment) | Delayed (12–24 hours post-treatment) | Rapid (4–12 hours post-treatment) |
| Cell Cycle Dependency | Effective in quiescent (G0) & dividing cells | Preferentially active in S-phase | Effective in quiescent (G0) & dividing cells |
| ADA Resistance | High (Fluorine atom protection) | High | High (Chlorine atom protection) |
| Solubility | Moderate (DMSO required for stocks) | Low (Phosphate prodrug used clinically) | Moderate |
Scientist's Note: If your study aims to investigate quiescent cell apoptosis (e.g., CLL models), 2-F-dA or Cladribine are superior to Fludarabine because they do not rely strictly on DNA replication machinery to trigger the Caspase cascade.
Validated Protocol: Fluorometric Caspase-3 Detection
Trustworthiness Check: This protocol uses a "Self-Validating" design by including a specific inhibitor (Z-VAD-FMK) to confirm that the signal is truly caspase-dependent and not an artifact of necrosis or non-specific proteolysis.
Materials
-
Compound: 2'-Deoxy-2-fluoroadenosine (Stock: 10 mM in DMSO).
-
Substrate: Ac-DEVD-AMC (N-acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).
-
Inhibitor (Control): Z-VAD-FMK (Pan-caspase inhibitor).
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.
Step-by-Step Workflow
-
Cell Treatment:
-
Seed cells (e.g., HL-60 or Jurkat) at
cells/mL. -
Experimental Group: Treat with 1–10 µM 2-F-dA.
-
Negative Control: DMSO vehicle only.
-
Specificity Control: Pre-incubate with 50 µM Z-VAD-FMK for 1 hour before adding 2-F-dA.
-
-
Incubation:
-
Incubate for 6 to 12 hours . (Note: 2-F-dA acts faster than Fludarabine; checking at 24h may miss the peak enzymatic activity).
-
-
Lysis:
-
Harvest cells, wash with PBS, and resuspend in chilled Lysis Buffer (
per cells). -
Incubate on ice for 20 mins. Centrifuge at 10,000 x g for 10 mins. Collect supernatant.
-
-
Assay Reaction:
-
In a black 96-well plate, mix
lysate with Reaction Buffer containing Ac-DEVD-AMC.
-
-
Measurement:
-
Measure fluorescence kinetics at
for 1 hour. -
Excitation: 380 nm | Emission: 460 nm.[4]
-
Experimental Logic Diagram
Caption: Workflow for validating Caspase-3 activation specificity using inhibitor controls.
References
-
Genini, D. et al. (2000). "Nucleotide requirements for the in vitro activation of the apoptosis protein-activating factor-1-mediated caspase pathway." Journal of Biological Chemistry.
- Establishes the mechanism of d
-
Leoni, L. M. et al. (1998). "Induction of an apoptotic program in cell-free extracts by 2-chloro-2'-deoxyadenosine 5'-triphosphate and cytochrome c." Proceedings of the National Academy of Sciences.
- Foundational paper on deoxyadenosine analogs activ
-
Parker, W. B. et al. (2011). "Metabolism and mechanism of action of 5-aza-4'-thio-2'-deoxycytidine and 5-aza-2'-deoxycytidine." Nucleosides, Nucleotides and Nucleic Acids.
- Provides context on the phosphorylation kinetics of deoxy-nucleoside analogs by dCK.
-
Tiwari, M. et al. (2002). "Caspase-3 Activity Assay Kit." MP Biomedicals Technical Guide.
- Standardized protocol for DEVD-based caspase detection.
-
Secrist, J. A. et al. (2014). "4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms." Journal of Biological Chemistry.
- Highlights the structural stability and metabolic pathways of 2-fluoro-2'-deoxyadenosine deriv
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
